molecular formula C5H10O B13941224 2-Methoxy-1-butene CAS No. 25022-43-9

2-Methoxy-1-butene

Cat. No.: B13941224
CAS No.: 25022-43-9
M. Wt: 86.13 g/mol
InChI Key: TXTDTCYVDJMLRP-UHFFFAOYSA-N
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Description

2-Methoxy-1-butene is an organic compound with the molecular formula C5H10O. It is a type of vinyl ether, characterized by the presence of a methoxy group (-OCH3) attached to a butene backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1-butene can be synthesized through several methods. One common approach involves the reaction of 1-butene with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions allows for efficient production, minimizing by-products and maximizing yield .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, saturated ethers, and substituted vinyl ethers .

Scientific Research Applications

2-Methoxy-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-butene involves its reactivity with various chemical reagents. The methoxy group can participate in nucleophilic substitution reactions, while the double bond in the butene backbone can undergo addition reactions. These interactions are facilitated by the compound’s electronic structure and the presence of reactive sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-butene is unique due to its specific arrangement of the methoxy group and the double bond, which imparts distinct reactivity and properties compared to its isomers and related compounds .

Properties

CAS No.

25022-43-9

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

2-methoxybut-1-ene

InChI

InChI=1S/C5H10O/c1-4-5(2)6-3/h2,4H2,1,3H3

InChI Key

TXTDTCYVDJMLRP-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)OC

Origin of Product

United States

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